5-(4-Cyanophenyl)-5-oxovaleronitrile

Description

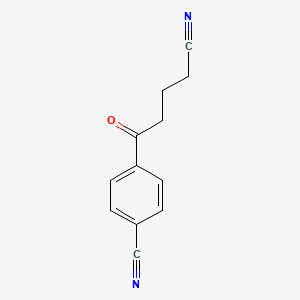

5-(4-Cyanophenyl)-5-oxovaleronitrile is a nitrile-containing organic compound characterized by a valeronitrile backbone substituted with a 4-cyanophenyl group at the 5-position. This structure places the cyano (-CN) substituent in the para position of the phenyl ring, which significantly influences its electronic and steric properties. Its reactivity and biological activity are closely tied to the electronic effects of the cyano group and the positioning of substituents on the aromatic ring.

Properties

IUPAC Name |

4-(4-cyanobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-2-1-3-12(15)11-6-4-10(9-14)5-7-11/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAPABTZAYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642226 | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-48-1 | |

| Record name | 4-Cyano-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-5-oxovaleronitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different functional groups at specific positions on the phenyl ring or the nitrile group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-Cyanophenyl)-5-oxovaleronitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects (Para vs. Meta)

The position of substituents on the phenyl ring profoundly impacts biological activity and selectivity. Evidence from HIV-1 RNase H/IN inhibitor studies reveals that para-substituted analogs (e.g., 4-cyanophenyl in compound 79) exhibit dual inhibitory activity with IC₅₀ values of 1.77 µM (RNase H) and 1.18 µM (IN), indicating balanced inhibition . However, meta-substituted analogs demonstrate divergent effects:

- 3-Cyanophenyl substitution (compound 80) reduces dual inhibition activity compared to the para-substituted counterpart .

- Other meta-substituted derivatives, such as 5-pyrimidyl (compound 81) and 3-cyanophenyl with additional moieties (compound 82), outperform the para-substituted 4-cyanophenyl analog (compound 83) in efficacy, highlighting the importance of substituent synergy .

This suggests that while para-substitution favors balanced dual activity, meta-substitution can enhance selectivity or potency depending on the substituent’s electronic and steric profile.

Substituent Type Effects (Cyano vs. Halogens)

Replacing the cyano group with halogens alters physicochemical and safety profiles:

- The cyano group’s strong electron-withdrawing nature likely enhances binding affinity in biological systems compared to halogens, as seen in the dual inhibitory activity of 4-cyanophenyl derivatives .

Biological Activity

5-(4-Cyanophenyl)-5-oxovaleronitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H10N2O

- CAS Number: 898767-48-1

This compound features a cyano group and an oxo group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting through apoptosis induction in cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of xanthine oxidase |

Case Studies and Research Findings

-

Antimicrobial Study:

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition at concentrations ranging from 10 to 50 µg/mL.

-

Anticancer Research:

- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM. The mechanism appears to involve the activation of apoptotic pathways.

-

Enzyme Inhibition Study:

- Research aimed at identifying potential xanthine oxidase inhibitors highlighted that this compound showed promising results, with inhibition observed in nanomolar concentrations during in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.